4-Methoxy 17beta-Estradiol-16,16,17-d3

Beschreibung

BenchChem offers high-quality 4-Methoxy 17beta-Estradiol-16,16,17-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy 17beta-Estradiol-16,16,17-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H26O3 |

|---|---|

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

(13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1/i8D2,17D |

InChI-Schlüssel |

BCWZIZLVBYHFES-YHTBPBPCSA-N |

Isomerische SMILES |

[2H][C@]1([C@]2(CCC3C(C2CC1([2H])[2H])CCC4=C3C=CC(=C4OC)O)C)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |

Herkunft des Produkts |

United States |

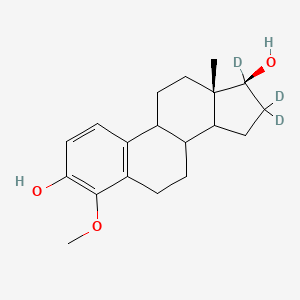

chemical structure of 4-Methoxy 17beta-Estradiol-16,16,17-d3

An In-depth Technical Guide to 4-Methoxy-17β-Estradiol-16,16,17-d3: Structure, Analysis, and Application

Introduction: The Significance of a Labeled Metabolite

4-Methoxy-17β-estradiol (4-MeO-E2) is an endogenous metabolite of 17β-estradiol (E2), the primary female sex hormone.[1] The metabolic pathway involves hydroxylation of estradiol to form catechol estrogens like 4-hydroxyestradiol, which are then methylated by enzymes such as catechol-O-methyltransferase (COMT).[2] The study of these metabolites is crucial, as they possess unique biological activities and their circulating levels are implicated in various physiological and pathological processes, including cardiovascular health and hormone-dependent cancers.[2][3]

4-Methoxy-17β-Estradiol-16,16,17-d3 is a stable isotope-labeled (SIL) version of this metabolite. The 'd3' signifies that three hydrogen atoms at the 16 and 17 positions on the steroid's D-ring have been replaced with deuterium. This isotopic substitution makes the molecule three mass units heavier than its endogenous counterpart without significantly altering its chemical and physical properties.[4][5] This key characteristic makes it an exemplary internal standard for use in stable isotope dilution analysis, primarily with mass spectrometry-based techniques.[6][7] Such standards are indispensable for the accurate and precise quantification of low-concentration analytes like estrogen metabolites in complex biological matrices.[8]

This guide provides a detailed examination of the chemical structure of 4-Methoxy-17β-Estradiol-16,16,17-d3, its physicochemical properties, and a comprehensive, field-proven protocol for its application in quantitative analysis.

Physicochemical and Structural Properties

The fundamental characteristics of 4-Methoxy-17β-Estradiol-16,16,17-d3 are summarized below. These properties are critical for its use in analytical methodologies, dictating its solubility, stability, and mass spectrometric behavior.

| Property | Value | Source |

| Chemical Name | (17β)-4-Methoxy-estra-1,3,5(10)-triene-3,17-diol-16,16,17-d3 | [4] |

| Molecular Formula | C₁₉H₂₃D₃O₃ | [4][9] |

| Molecular Weight | 305.43 g/mol | [4][9] |

| Parent Compound CAS | 26788-23-8 | [1][10] |

| Appearance | Solid / Powder | [5] |

| Isotopic Purity | Typically ≥98 atom % D | [11] |

| Primary Application | Labeled internal standard for mass spectrometry (MS) | [12] |

| Storage Conditions | -20°C, protected from light and air | [5][8][13] |

Chemical Structure Visualization

The structure of 4-Methoxy-17β-Estradiol-16,16,17-d3 is based on the core estrane steroid skeleton. The key features are the aromatic A-ring with a hydroxyl group at C3 and a methoxy group at C4, a β-oriented hydroxyl group at C17, and the three deuterium atoms replacing hydrogens on C16 and C17.

Caption: Chemical structure of 4-Methoxy-17β-Estradiol-16,16,17-d3.

Core Application: Quantification of 4-Methoxy-17β-Estradiol in Human Plasma via LC-MS/MS

The primary utility of 4-Methoxy-17β-Estradiol-16,16,17-d3 is as an internal standard (IS) for the quantification of its endogenous analogue. The following protocol outlines a robust and self-validating workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.[8]

Principle of the Assay: Stable Isotope Dilution

This method relies on the principle of Stable Isotope Dilution (SID). A known quantity of the deuterated IS is added to an unknown quantity of the native analyte in the biological sample.[8] The IS and the analyte are chemically identical and thus exhibit the same behavior during sample extraction, chromatography, and ionization.[7] Any loss of analyte during sample preparation will be matched by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass difference (+3 Da).[7] Quantification is achieved by measuring the peak area ratio of the analyte to the IS and plotting this against a calibration curve prepared with known concentrations of the analyte. This approach effectively corrects for matrix effects and procedural variability, ensuring high accuracy and precision.

Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled 4-Methoxy-17β-Estradiol and a 1 mg/mL stock solution of 4-Methoxy-17β-Estradiol-16,16,17-d3 (IS) in methanol. Store at -20°C.[14]

-

Calibration Standards: Perform serial dilutions of the unlabeled stock solution in a surrogate matrix (e.g., charcoal-stripped human plasma) to prepare a calibration curve. A typical range might be 1-500 pg/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 pg/mL.

-

Quality Controls: Prepare QCs at low, medium, and high concentrations within the calibration range in the surrogate matrix.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract. This is critical for removing phospholipids and other matrix components that can cause ion suppression in the MS source, thereby improving the limit of quantification (LOQ).

-

Procedure:

- Aliquot 500 µL of plasma sample, calibrator, or QC into a polypropylene tube.

- Add 25 µL of the 100 pg/mL IS working solution to all tubes (except matrix blanks). Vortex briefly.

- Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

- Load the sample onto the SPE cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

- Elute the analyte and IS with 1 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

-

Rationale: The chromatographic separation physically resolves the analyte from isomers and other isobaric interferences before detection. The tandem mass spectrometer provides exceptional selectivity by monitoring a specific precursor-to-product ion fragmentation (transition).

-

LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

-

MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI), Negative Mode.

- Rationale for Negative Mode: Phenolic hydroxyl groups, like the one at C3 on the A-ring, readily deprotonate to form a stable [M-H]⁻ ion, providing excellent sensitivity.

- Monitoring: Multiple Reaction Monitoring (MRM).

- Analyte Transition (example): m/z 301.2 → 173.1

- IS Transition (example): m/z 304.2 → 176.1

- Note: Specific transitions must be optimized empirically on the instrument being used.

Workflow Visualization

Caption: Workflow for the quantification of 4-Methoxy-17β-Estradiol.

Conclusion: Ensuring Trustworthiness in Endocrine Research

4-Methoxy-17β-Estradiol-16,16,17-d3 is a critical tool for researchers in endocrinology, pharmacology, and clinical diagnostics. Its chemical structure, specifically the strategic placement of stable isotopes, allows it to serve as an ideal internal standard. The use of this compound within a well-designed stable isotope dilution LC-MS/MS workflow provides a self-validating system. The near-identical physicochemical behavior of the labeled standard and the endogenous analyte ensures that variations in sample recovery and instrument response are effectively normalized, leading to highly reliable and trustworthy quantitative data. This level of analytical rigor is essential for accurately profiling estrogen metabolism and advancing our understanding of its role in human health and disease.

References

-

Importance of Estrogen Metabolites. (2014). Hypertension. [Link]

-

Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones. (2025). Chemistry – A European Journal. [Link]

-

4-Methoxyestradiol - Wikipedia. Wikipedia. [Link]

-

4-Methoxy 17β-Estradiol-16,16,17-d3 Product Information. Pharmaffiliates. [Link]

-

Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids. (2025). bioRxiv. [Link]

-

4-Methoxy 17β-Estradiol-16,16,17-d3 Product Information. Coompo. [Link]

-

4-Methoxy-17-β-estradiol Product Information. Shimadzu Chemistry & Diagnostics. [Link]

-

Current strategies for quantification of estrogens in clinical research. (2016). Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. (2022). IRIS-AperTO - UniTo. [Link]

Sources

- 1. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Methoxy 17β-Estradiol-16,16,17-d3 | N/A - Coompo [coompo.com]

- 6. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Methoxy-d3-17β-estradiol | CAS 1334143-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. clearsynth.com [clearsynth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iris.unito.it [iris.unito.it]

Technical Guide: Molecular Weight & Properties of Deuterated 4-Methoxyestradiol

This guide serves as a definitive technical resource for researchers and bioanalytical scientists working with 4-Methoxyestradiol (4-ME2) and its stable isotope-labeled analogs (Deuterated 4-ME2). It addresses the physicochemical characteristics, molecular weight specifications, and critical applications of these compounds in quantitative mass spectrometry and metabolic profiling.

Executive Summary

4-Methoxyestradiol (4-ME2) is a downstream metabolite of 17

Precise quantification of 4-ME2 in biological matrices (plasma, urine, tissue) is notoriously difficult due to its low endogenous concentrations (pg/mL range) and structural similarity to other estrogen metabolites. Deuterated 4-Methoxyestradiol (e.g., 4-ME2-d3, 4-ME2-d5) serves as the essential Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for ionization suppression, matrix effects, and extraction variability.

Chemical Identity & Molecular Weight Analysis

The introduction of deuterium (

Comparative Specifications

| Feature | 4-Methoxyestradiol (Parent) | 4-Methoxyestradiol-d3 | 4-Methoxyestradiol-d5 |

| CAS Number | 26788-23-8 | 1334143-12-2 (varies by label site) | N/A (Custom Synthesis) |

| Formula | |||

| Molecular Weight | 302.41 g/mol | 305.43 g/mol | 307.44 g/mol |

| Monoisotopic Mass | 302.1882 Da | 305.2070 Da | 307.2196 Da |

| Label Position | N/A | Typically Methoxy (-OC | Ring A/B (e.g., 1,2,16,16,17- |

| Purity | Isotopic Enrichment | Isotopic Enrichment |

Critical Note on Molecular Weight: The values above utilize the standard atomic weight for Deuterium (approx. 2.014 Da) versus Hydrogen (1.008 Da). When programming MS acquisition parameters, always use the Monoisotopic Mass , not the average molecular weight.

Physicochemical Properties & Handling

Solubility and Stability

Both the unlabeled and deuterated forms share nearly identical solubility profiles.

-

Solubility: Practically insoluble in water. Soluble in organic solvents:

-

DMSO:

20 mg/mL -

Ethanol:

20 mg/mL -

Acetonitrile: Soluble (Standard solvent for LC-MS stock solutions).

-

-

Stability: 4-ME2 is a catechol ether. While more stable than 4-hydroxyestradiol (which oxidizes rapidly to quinones), 4-ME2 is light-sensitive and should be stored at -20°C in amber vials.

-

Isotopic Stability: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (

). Deuterium exchange with solvent protons is negligible for methoxy- or ring-labeled positions under standard physiological or LC-MS conditions.

Bioanalytical Application: LC-MS/MS Workflow

The primary application of Deuterated 4-ME2 is as a stable isotope internal standard. The following protocol outlines a validated workflow for quantifying 4-ME2 in human serum.

Mechanism of Action

By spiking the sample with a known concentration of 4-ME2-d5 before extraction, any loss of analyte during processing is mirrored by the loss of the IS. The Mass Spectrometer measures the Area Ratio (Analyte Area / IS Area), yielding highly accurate quantification.

Protocol: Dansyl Chloride Derivatization Method

Derivatization is often required to enhance ionization efficiency in ESI+ mode.

-

Stock Preparation:

-

Dissolve 4-ME2-d5 in acetonitrile to 100

g/mL. -

Prepare a working IS solution (e.g., 1 ng/mL) in 50% methanol.

-

-

Sample Extraction:

-

Aliquot 200

L serum. -

Spike: Add 20

L of 4-ME2-d5 working solution. -

LLE: Add 1 mL MTBE (Methyl tert-butyl ether), vortex 5 min, centrifuge.

-

Transfer supernatant and evaporate to dryness (

stream, 40°C).

-

-

Derivatization:

-

Reconstitute residue in 50

L Sodium Bicarbonate buffer (100 mM, pH 10.5). -

Add 50

L Dansyl Chloride solution (1 mg/mL in acetone). -

Incubate at 60°C for 5 min.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Transitions (MRM):

-

Analyte (Dansyl-4-ME2):

536.2 -

IS (Dansyl-4-ME2-d5):

541.2

-

-

Visualization: Metabolic & Analytical Pathways

Figure 1: Estrogen Metabolism & Analysis Workflow

This diagram illustrates the biological formation of 4-ME2 and the analytical intervention using the deuterated standard.

Caption: Biological pathway of 4-ME2 formation via CYP1B1/COMT and the analytical workflow utilizing 4-ME2-d5 for accurate mass spectrometry quantification.

References

-

Wikipedia. (n.d.). 4-Methoxyestradiol.[1][2][3][4][5][6][7][8][9][10][11] Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2021). LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens. Retrieved October 26, 2023, from [Link]

-

SCIEX. (n.d.). Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum. Retrieved October 26, 2023, from [Link]

Sources

- 1. 4-Methoxyestradiol | Rupa Health [rupahealth.com]

- 2. 4-Methoxyestradiol/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 3. 4-Methoxy-17β-estradiol | CAS 26788-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-methoxyestradiol - Wikidata [wikidata.org]

- 5. 4-Methoxyestradiol | 26788-23-8 [sigmaaldrich.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Methoxy-d3-17β-estradiol | CAS 1334143-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 4-Methoxyestradiol [drugs.ncats.io]

- 11. cdnisotopes.com [cdnisotopes.com]

The Metabolic & Signaling Architecture of 4-Methoxyestradiol

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Pharmacologists, and Clinical Scientists[1]

Executive Summary: The "Rescue" Metabolite

4-Methoxyestradiol (4-MeOE2) occupies a unique niche in steroid biochemistry.[1] It is the downstream methylation product of 4-hydroxyestradiol (4-OH-E2) , a catechol estrogen widely implicated in genotoxicity and carcinogenesis.[1][2] While the "2-hydroxy" pathway (leading to 2-MeOE2) is classically viewed as the "safe" metabolic route, the 4-hydroxy pathway is the "high-risk" axis due to quinone-mediated DNA damage.[1]

4-MeOE2 represents the critical detoxification checkpoint of this high-risk pathway. Its physiological importance lies not in classical Estrogen Receptor (ER) genomic signaling—for which it has negligible affinity—but in its ability to arrest the redox cycling of its precursor and exert independent anti-proliferative effects via microtubule disruption. This guide dissects the metabolic production, non-genomic signaling mechanisms, and mass-spectrometry-based quantification of 4-MeOE2.[1]

The Metabolic Landscape: CYP1B1/COMT Axis

The formation of 4-MeOE2 is the result of a sequential enzymatic relay. The ratio of the precursor (4-OH-E2) to the product (4-MeOE2) is a validated biomarker for methylation capacity and oxidative stress resilience.[2]

The Critical Pathway

-

Hydroxylation (Phase I): Estradiol (E2) is hydroxylated at the C-4 position, primarily by CYP1B1 (and to a lesser extent CYP1A1).[1] This yields 4-OH-E2.[1][2]

-

The Danger Zone: 4-OH-E2 is a catechol.[2][3][4][5] Without rapid methylation, it undergoes auto-oxidation to E2-3,4-semiquinone and E2-3,4-quinone .[1] These electrophiles react with DNA (specifically forming depurinating adducts like 4-OHE2-1-N3Ade), causing mutations.[1]

-

Methylation (Phase II - Rescue): Catechol-O-methyltransferase (COMT) transfers a methyl group from S-adenosylmethionine (SAM) to the 4-hydroxyl group, creating the stable, lipophilic 4-MeOE2.[1]

Feedback Inhibition

Crucially, 4-MeOE2 is not just an end-product.[1][6] It exerts product inhibition on CYP1B1, thereby regulating the flux of its own toxic precursor.

Visualization: The 4-Hydroxyestradiol Detoxification Pathway[1]

Figure 1: The CYP1B1/COMT metabolic axis. 4-MeOE2 represents the "safe exit" from the carcinogenic 4-hydroxy pathway.[1]

Mechanistic Signaling: ER-Independent Action

Unlike its parent E2, 4-MeOE2 does not function as a high-affinity ligand for nuclear estrogen receptors.[1] Its biological activity is mediated through cytoskeletal interaction and kinase modulation.

Receptor Binding Profile

4-MeOE2 exhibits negligible affinity for ER

| Ligand | ER | ER | Proliferative Effect (MCF-7) |

| 17 | 100 | 100 | Strong Agonist |

| 2-Methoxyestradiol | < 0.1 | < 0.1 | Antagonist / Cytotoxic |

| 4-Methoxyestradiol | < 1.0 | < 1.0 | Null / Anti-proliferative |

The Microtubule & ROS Interface

Similar to its isomer 2-MeOE2, 4-MeOE2 functions as a spindle poison .[1]

-

Tubulin Binding: It binds to the colchicine-binding site on

-tubulin. -

Polymerization Inhibition: This binding prevents microtubule assembly, leading to G2/M cell cycle arrest.[1]

-

Vascular Smooth Muscle (VSMC): 4-MeOE2 inhibits VSMC proliferation and migration via an ER-independent mechanism, potentially offering protection against atherosclerosis and neointimal hyperplasia.[1]

-

ROS Modulation: While 4-OH-E2 generates ROS, 4-MeOE2 suppresses ROS production in specific contexts (e.g., endothelial cells), acting as a redox stabilizer.[1]

Visualization: 4-MeOE2 Signaling Architecture

Figure 2: 4-MeOE2 bypasses nuclear ERs to target tubulin dynamics and vascular proliferation.[1]

Technical Workflow: LC-MS/MS Quantification

Accurate measurement of 4-MeOE2 is challenging due to its low physiological abundance (pg/mL range) and the presence of the isobaric isomer 2-MeOE2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization is the gold standard.[1]

Protocol: Dansyl Chloride Derivatization

Derivatization introduces a charged moiety, significantly enhancing ionization efficiency in ESI+ mode.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 250–500

L serum/plasma. -

Add Internal Standard (IS): Deuterated 4-MeOE2-d3.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL MTBE (Methyl tert-butyl ether) or Dichloromethane .[1]

-

Vortex (5 min)

Centrifuge (3000g, 10 min). -

Transfer organic layer

Evaporate to dryness under

-

-

Derivatization:

-

Reconstitute residue in 50

L Sodium Bicarbonate buffer (100 mM, pH 10.5). -

Add 50

L Dansyl Chloride solution (1 mg/mL in Acetone). -

Incubate at 60°C for 5-10 minutes.

-

-

LC-MS/MS Analysis:

Visualization: Analytical Workflow

Figure 3: Optimized LC-MS/MS workflow for resolving 4-MeOE2 from its isomers.

References

-

Zhu, B. T., & Conney, A. H. (1998).[1] Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis.[4] Link[1]

-

Dawling, S., et al. (2001).[1] Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms. Cancer Research.[7] Link

-

Fotsis, T., et al. (1994).[1] The endogenous oestrogen metabolite 2-methoxyoestradiol inhibits angiogenesis and suppresses tumour growth.[8] Nature. Link (Contextual reference for methoxyestradiol class activity).[1]

-

Xu, X., et al. (2007).[1] Liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites. Cancer Epidemiology, Biomarkers & Prevention.[1] Link

-

Dubey, R. K., et al. (2000).[1] Methoxyestradiols mediate the antimitogenic effects of estradiol on vascular smooth muscle cells via estrogen receptor-independent mechanisms. Biochemical and Biophysical Research Communications. Link

Sources

- 1. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxyestradiol/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Estradiol-17β, and its CYP450- and COMT-Derived Metabolites Stimulate Proliferation in Uterine Artery ECs: Role of ER-α vs. ER-β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxyestradiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyestradiol (4-ME2), an endogenous metabolite of estradiol, has emerged as a molecule of significant interest in therapeutic research, particularly in oncology. Unlike its parent compound, 4-ME2 exhibits minimal affinity for estrogen receptors, and its biological activities are mediated through distinct, non-receptor-driven pathways.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of 4-ME2. It details its dual role as a microtubule-destabilizing agent and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. By elucidating the molecular interactions, downstream signaling cascades, and cellular consequences of 4-ME2 activity, this document aims to serve as a foundational resource for researchers and professionals in drug development. We will explore the causality behind its anti-proliferative and anti-angiogenic effects and provide detailed protocols for key experiments essential for investigating its mechanism.

Introduction

Estradiol metabolism is a complex process yielding a variety of metabolites with diverse biological activities. Among these, the methoxylated catechol estrogens have garnered considerable attention. 4-Methoxyestradiol is formed via a two-step process: hydroxylation of estradiol to 4-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[3] While initially considered an inactive metabolite, research has revealed its potent anti-proliferative and anti-angiogenic properties, which are independent of estrogen receptor signaling.[1][4] These characteristics make 4-ME2 a promising candidate for the development of novel therapeutics, particularly for hormone-independent cancers and other diseases characterized by aberrant cell proliferation and angiogenesis.[1] This guide will dissect the intricate molecular mechanisms that underpin the therapeutic potential of 4-ME2.

Chapter 1: The Dual-Action Mechanism of 4-Methoxyestradiol

The primary anti-cancer effects of 4-methoxyestradiol stem from a dual mechanism that targets two critical cellular processes: mitosis and the response to hypoxia. This dual action provides a multi-pronged attack on tumor growth and survival.

Section 1.1: Inhibition of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[5] Antimitotic agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[6]

4-ME2 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[7] This interaction inhibits the polymerization of tubulin dimers into microtubules.[7] The consequence of this disruption is a cascade of events leading to cell cycle arrest and apoptosis:

-

Disruption of Mitotic Spindle Formation: By interfering with microtubule dynamics, 4-ME2 prevents the proper formation and function of the mitotic spindle.

-

Mitotic Arrest: The failure to form a functional spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[6][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

It is important to note that at lower, physiologically relevant concentrations, 4-ME2 suppresses microtubule dynamics without causing significant depolymerization of existing microtubules.[9][10] This suppression of the growth and shortening phases of microtubules is sufficient to induce mitotic arrest.[9][10]

Diagram 1: Dual-Action Mechanism of 4-Methoxyestradiol

Caption: A diagram illustrating the dual mechanism of 4-ME2.

Section 1.2: Anti-Angiogenic Properties via HIF-1α Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[11] Tumors often exist in a hypoxic (low oxygen) environment, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).[12][13]

4-ME2 exerts potent anti-angiogenic effects by targeting the HIF-1α pathway.[14] The precise mechanism is multifaceted and involves:

-

Inhibition of HIF-1α Protein Synthesis and Stability: 4-ME2 has been shown to decrease the synthesis of the HIF-1α protein.[12]

-

Disruption of HIF-1α Nuclear Translocation: The integrity of the microtubule network is crucial for the translocation of HIF-1α to the nucleus. By disrupting microtubules, 4-ME2 indirectly prevents HIF-1α from reaching its target genes.[7]

-

Suppression of VEGF Expression: By inhibiting HIF-1α, 4-ME2 leads to a significant reduction in the expression and secretion of VEGF, a primary driver of angiogenesis.[15]

The downstream consequences of HIF-1α inhibition include the suppression of endothelial cell proliferation, migration, and the inability to form new vessel-like structures.[16]

Chapter 2: Downstream Signaling Pathways Modulated by 4-ME2

The primary actions of 4-ME2 on microtubules and HIF-1α trigger a complex network of downstream signaling pathways that ultimately determine the cell's fate.

Section 2.1: Induction of Apoptosis

The induction of apoptosis is a key therapeutic outcome of 4-ME2 treatment. Both the intrinsic and extrinsic apoptotic pathways can be activated.

-

Intrinsic (Mitochondrial) Pathway: Prolonged mitotic arrest and cellular stress induced by 4-ME2 lead to the activation of the mitochondrial apoptotic pathway. This is often mediated by the generation of reactive oxygen species (ROS).[14][17] Key events include the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[14][18]

-

Extrinsic (Death Receptor) Pathway: Some studies have shown that 2-methoxyestradiol (a closely related compound) can upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, TRAIL.[19] This suggests a potential role for the extrinsic pathway in 4-ME2-mediated cell death.

Section 2.2: Modulation of Pro-Survival Signaling

4-ME2 can also influence pro-survival signaling pathways, although the effects can be cell-type dependent.

-

PI3K/Akt Pathway: The precursor to 4-ME2, 4-hydroxyestradiol, has been shown to activate the PI3K/Akt pathway, which is a pro-survival pathway that can lead to HIF-1α stabilization.[15] However, the inhibitory effects of 4-ME2 on HIF-1α suggest it can overcome this upstream activation.

-

MAPK Pathways: 2-methoxyestradiol has been shown to induce the activation of JNK, ERK, and p38 MAPKs. While JNK activation was associated with apoptosis, ERK and p38 activation appeared to have a protective effect.[20] The precise role of these pathways in the context of 4-ME2 requires further investigation.

Diagram 2: HIF-1α Inhibition and Anti-Angiogenesis Pathway

Caption: The signaling pathway from HIF-1α to angiogenesis and its inhibition by 4-ME2.

Chapter 3: Experimental Protocols for Investigating 4-ME2's Mechanism

To validate and further explore the mechanisms of action of 4-ME2, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[21]

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by the increase in absorbance at 340 nm.[21][22]

-

Methodology:

-

Prepare a reaction mix on ice containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[22]

-

Add serial dilutions of 4-ME2 or a vehicle control to the reaction mix. A known microtubule inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as positive controls.[22]

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[22][23]

-

-

Data Analysis: Plot absorbance versus time. An inhibition of tubulin polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.

Protocol 3.2: Western Blot Analysis for HIF-1α and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Methodology:

-

Sample Preparation: Culture cells (e.g., cancer cell lines) under hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimetic agent (e.g., CoCl2) to induce HIF-1α expression.[24][25] Treat cells with various concentrations of 4-ME2 for a specified time.

-

Since HIF-1α is a nuclear protein, preparing nuclear extracts is highly recommended for optimal detection.[24]

-

SDS-PAGE and Transfer: Separate 30-50 µg of nuclear protein extract per lane on an 8-10% polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[24] Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Also, probe for VEGF and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band intensities using densitometry software. A decrease in the HIF-1α and VEGF bands in 4-ME2-treated samples relative to the hypoxic control would confirm its inhibitory effect.

Diagram 3: Western Blot Workflow

Caption: A step-by-step workflow for the Western Blot protocol.

Protocol 3.3: Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro model to assess a compound's effect on angiogenesis.[27]

-

Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells (e.g., HUVECs) will migrate and align to form capillary-like structures (tubes). Anti-angiogenic compounds inhibit this process.[27][28]

-

Methodology:

-

Thaw BME on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[28][29]

-

Harvest endothelial cells and resuspend them in media containing various concentrations of 4-ME2, a vehicle control, and a positive control (e.g., suramin).

-

Seed the cells onto the solidified BME.[28]

-

Incubate the plate at 37°C for 4-18 hours.[30]

-

Visualize the tube formation using a microscope. For quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM.[27][29]

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.

Conclusion and Future Directions

4-Methoxyestradiol is a compelling endogenous molecule with a potent dual mechanism of action that makes it an attractive candidate for therapeutic development. Its ability to simultaneously disrupt cell division by targeting microtubules and inhibit tumor vascularization by downregulating the HIF-1α pathway provides a robust strategy for combating cancer. The minimal estrogenic activity of 4-ME2 further enhances its therapeutic profile, potentially reducing the side effects associated with hormonal therapies.[1][2]

Future research should focus on several key areas. A deeper understanding of the interplay between microtubule disruption and HIF-1α inhibition could reveal synergistic effects that can be exploited for therapeutic gain. Investigating the detailed modulation of pro-survival and apoptotic signaling pathways across different cancer types will be crucial for identifying patient populations most likely to respond to 4-ME2-based therapies. Furthermore, the development of more potent and bioavailable synthetic analogs of 4-ME2 could lead to next-generation therapeutics with enhanced efficacy. The continued exploration of this fascinating molecule holds great promise for advancing the field of oncology and beyond.

References

-

Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Methoxyestradiol. Retrieved from [Link]

-

Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Retrieved from [Link]

-

protocols.io. (n.d.). Western Blot Procedure HIF1-alpha. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Methoxyestradiol/4-Hydroxyestradiol Ratio. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

-

PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Pribluda, V. S., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY. Retrieved from [Link]

-

Schultz, P. G., & Lokey, R. S. (2003). Optimization of experimental antimitotic agents: classical and combinatorial methods. Current Opinion in Chemical Biology. Retrieved from [Link]

-

Tadesse, S., et al. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules. Retrieved from [Link]

-

LaVallee, T. M., et al. (2003). 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway. Cancer Research. Retrieved from [Link]

-

Purohit, A., et al. (2004). 2-Substituted estrogen sulfamates inhibit tumor cell proliferation and in vitro angiogenesis. International Journal of Cancer. Retrieved from [Link]

-

Tinley, T. L., et al. (2003). 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Cherian, M., et al. (2004). 4-Hydroxy estradiol but not 2-hydroxy estradiol induces expression of hypoxia-inducible factor 1alpha and vascular endothelial growth factor A through phosphatidylinositol 3-kinase/Akt/FRAP pathway in OVCAR-3 and A2780-CP70 human ovarian carcinoma cells. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Semenza, G. L. (2010). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

-

Kamath, K., et al. (2006). 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Newman, S. P., et al. (2008). In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol. British Journal of Cancer. Retrieved from [Link]

-

Li, Y., et al. (2016). HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia. OncoImmunology. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methoxyestradiol. Retrieved from [Link]

-

Sakakibara, Y., et al. (1991). Natural estrogens induce modulation of microtubules in Chinese hamster V79 cells in culture. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Gökmen-Polar, Y., et al. (2005). β-Tubulin Mutations Are Associated with Resistance to 2-Methoxyestradiol in MDA-MB-435 Cancer Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

-

de Souza, P. L., et al. (2018). Natural products as new antimitotic compounds for anticancer drug development. Planta Medica. Retrieved from [Link]

-

Kumar, A. P., et al. (2009). Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells. Molecular Carcinogenesis. Retrieved from [Link]

-

Losordo, D. W., & Isner, J. M. (2001). Estrogen and Angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

-

Mukhopadhyay, T., & Roth, J. A. (1996). Induction of apoptosis in human lung cancer cells after wild-type p53 activation by methoxyestradiol. Journal of the National Cancer Institute. Retrieved from [Link]

-

DeBonis, S., et al. (2008). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Huang, Y., et al. (2010). 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells. Acta Biochimica et Biophysica Sinica. Retrieved from [Link]

-

Wang, L., et al. (2016). HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia. OncoImmunology. Retrieved from [Link]

-

LaVallee, T. M., et al. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research. Retrieved from [Link]

-

Lee, K., et al. (2020). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. International Journal of Molecular Sciences. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Antimitotic agent – Knowledge and References. Retrieved from [Link]

Sources

- 1. 4-Methoxyestradiol | Rupa Health [rupahealth.com]

- 2. 4-Methoxyestradiol/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 3. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products as new antimitotic compounds for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 4-Hydroxy estradiol but not 2-hydroxy estradiol induces expression of hypoxia-inducible factor 1alpha and vascular endothelial growth factor A through phosphatidylinositol 3-kinase/Akt/FRAP pathway in OVCAR-3 and A2780-CP70 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cytoskeleton.com [cytoskeleton.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. resources.novusbio.com [resources.novusbio.com]

- 25. researchgate.net [researchgate.net]

- 26. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 27. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 29. corning.com [corning.com]

- 30. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note & Protocol: Quantitative Analysis of 4-Methoxy 17β-Estradiol in Biological Matrices using 4-Methoxy 17β-Estradiol-16,16,17-d3 as an Internal Standard by LC-MS/MS

Abstract

The accurate quantification of steroid hormones and their metabolites is paramount in endocrinology, pharmacology, and clinical research. 4-Methoxy 17β-Estradiol, a key metabolite of estradiol, presents analytical challenges due to its low physiological concentrations and the complexity of biological matrices. This document provides a comprehensive guide and a robust protocol for the highly sensitive and selective quantification of 4-Methoxy 17β-Estradiol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 4-Methoxy 17β-Estradiol-16,16,17-d3. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical method.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow.

Introduction: The Imperative for Precision in Steroid Metabolite Analysis

4-Methoxy 17β-Estradiol is an endogenous metabolite of estradiol, formed through the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestradiol.[2] Its estrogenic activity and potential role in various physiological and pathological processes necessitate its accurate measurement.[2][3] However, quantifying such lipophilic molecules in complex biological samples like plasma or serum is fraught with challenges, including low endogenous levels, isobaric interferences, and matrix-induced ion suppression or enhancement in mass spectrometry.[4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays.[7][8] The principle of stable isotope dilution, employing a co-eluting, isotopically labeled internal standard, is the cornerstone of a robust LC-MS/MS assay.[4] The internal standard, in this case, 4-Methoxy 17β-Estradiol-16,16,17-d3, behaves nearly identically to the analyte during sample preparation, chromatographic separation, and ionization, thereby compensating for variations in sample recovery and matrix effects.[1]

Physicochemical Properties of the Analyte and Internal Standard

A thorough understanding of the chemical properties of both the analyte and the internal standard is fundamental to method development.

| Property | 4-Methoxy 17β-Estradiol | 4-Methoxy 17β-Estradiol-16,16,17-d3 |

| Molecular Formula | C19H26O3 | C19H23D3O3[9][10] |

| Monoisotopic Mass | 302.19 g/mol | 305.21 g/mol |

| Molecular Weight | 302.41 g/mol [3] | 305.43 g/mol [9][10] |

| Key Structural Features | Phenolic hydroxyl group, methoxy group, steroid backbone. | Deuterium labeling at positions 16 and 17. |

| Ionization Properties | The phenolic hydroxyl group facilitates deprotonation, making it suitable for negative ion mode electrospray ionization (ESI-).[11] Derivatization can be employed to enhance ionization in positive ion mode (ESI+).[12][13] | Identical to the analyte. |

The three-deuterium atom substitution in 4-Methoxy 17β-Estradiol-16,16,17-d3 provides a sufficient mass shift of +3 Da, ensuring that the mass spectrometer can clearly distinguish it from the native analyte while maintaining nearly identical chromatographic behavior.[1]

Experimental Workflow: A Step-by-Step Protocol

This section details a validated protocol for the extraction and quantification of 4-Methoxy 17β-Estradiol from human plasma.

Materials and Reagents

-

4-Methoxy 17β-Estradiol analytical standard

-

4-Methoxy 17β-Estradiol-16,16,17-d3 internal standard

-

LC-MS grade methanol, acetonitrile, water, and isopropanol

-

Methyl tert-butyl ether (MTBE)

-

Ammonium fluoride

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for extracting steroids from biological matrices.[14]

-

Aliquoting: To 200 µL of plasma sample, calibrator, or quality control (QC) sample in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., 5 ng/mL in methanol).

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Extraction: Add 1 mL of MTBE.

-

Mixing: Cap and vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

Chromatographic Conditions (LC)

The goal of the chromatographic separation is to resolve the analyte from potential interferences.

| Parameter | Recommended Setting |

| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05 mM Ammonium fluoride[15] |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions (MS/MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temperature | 350°C |

| Capillary Voltage | -3.0 kV |

| MRM Transitions | See table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methoxy 17β-Estradiol | 301.2 | 160.1 | 35 |

| 4-Methoxy 17β-Estradiol-16,16,17-d3 | 304.2 | 163.1 | 35 |

Note: These are hypothetical yet plausible transitions. The optimal MRM transitions and collision energies must be determined empirically by infusing the pure standards into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters, in accordance with regulatory guidelines, include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16] This is assessed by analyzing blank matrix samples from multiple sources.

-

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.[7]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.[8]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[4][6] This is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. The internal standard should effectively compensate for any observed matrix effects.[15]

-

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Analysis and Interpretation

The concentration of 4-Methoxy 17β-Estradiol in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key stages of the analytical protocol.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 4-Methoxy-17beta-estradiol (FDB029173) - FooDB [foodb.ca]

- 4. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxy-d3-17β-estradiol | CAS 1334143-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. medrxiv.org [medrxiv.org]

- 15. lcms.cz [lcms.cz]

- 16. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]

Precision Quantitation of Estrogen Metabolites: An Isotope Dilution LC-MS/MS Guide

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of 15 endogenous estrogen metabolites (EMs) in human serum and urine. Addressing the "Estrogen Paradox"—where specific metabolite ratios (e.g., 2-OHE1/16

Introduction: The Clinical Necessity of Metabolite Profiling

Estrogens are not a single endpoint but a dynamic cascade. The parent hormones, Estrone (E1) and Estradiol (E2), undergo extensive Phase I hydroxylation at the C-2, C-4, or C-16 positions, followed by Phase II methylation or conjugation.

-

The 2-Hydroxy Pathway (2-OHE): Generally considered "protective" or weak estrogens.

-

The 16-Hydroxy Pathway (16

-OHE): Potent agonists with covalent binding potential; elevated levels are associated with increased breast cancer risk and systemic lupus erythematosus (SLE). -

The 4-Hydroxy Pathway (4-OHE): Forms quinones capable of depurinating DNA, leading to direct mutagenic effects.

The Analytical Challenge:

-

Low Abundance: EMs circulate at pg/mL levels, often below the threshold of standard UV or unconjugated ESI-MS.

-

Isobaric Complexity: 2-OHE1 and 4-OHE1 are structural isomers (

286.37) with identical fragmentation patterns. They must be separated chromatographically.[1][2][3][4] -

Matrix Interference: Lipids and phospholipids in serum suppress ionization.

This protocol employs Isotope Dilution , the gold standard for accuracy. By spiking samples with stable isotope-labeled internal standards (IS) before extraction, all losses during sample preparation and matrix effects during ionization are mathematically corrected.

Methodological Principles

Isotope Dilution Theory

The concentration of the analyte (

Where RF is the Response Factor derived from the calibration curve.

Because the IS (e.g.,

Chemical Derivatization (Dansylation)

Native estrogens ionize poorly in ESI due to their low proton affinity. We utilize Dansyl Chloride (DNS-Cl) , which reacts with the phenolic hydroxyl group.

-

Mechanism: Nucleophilic attack of the phenoxide ion on the sulfonyl chloride center.

-

Benefit: Introduces a tertiary amine that is easily protonated, enhancing ESI+ signal by 10–100 fold.

-

Result: All estrogens shift to high mass (

> 500), moving them away from low-mass solvent noise.

Metabolic Pathway & Workflow Visualization

Figure 1: Estrogen Metabolic Pathways

This diagram illustrates the divergence of parent estrogens into the protective (2-OH) and genotoxic (4-OH/16-OH) pathways.

Caption: Major Phase I and II metabolic pathways of estrogen. Green indicates generally protective metabolites; Red indicates potentially carcinogenic pathways.

Experimental Protocol

Reagents & Equipment

-

Standards: Certified Reference Materials (Cerilliant/Sigma) for E1, E2, E3, 2-OHE1, 4-OHE1, 16

-OHE1, 2-MeOE1, 4-MeOE1. -

Internal Standards: Deuterated (

, -

Enzymes:

-Glucuronidase/Arylsulfatase (from Helix pomatia) for total estrogen measurement.[5] -

Derivatization: Dansyl Chloride (1 mg/mL in Acetone).

-

LC Column: Phenyl-Hexyl (e.g., Waters CORTECS Phenyl, 2.1 x 100mm, 2.7 µm) or High-Strength Silica C18. Note: Phenyl phases often provide superior selectivity for aromatic isomers.

Sample Preparation (Serum)[7]

Step 1: Enzymatic Hydrolysis (Optional for Free Estrogens)

-

Purpose: To measure total circulating burden (conjugated + free).

-

Aliquot 250 µL serum.[2] Add 250 µL Acetate Buffer (pH 5.0).

-

Add 10 µL

-Glucuronidase/Arylsulfatase. -

Incubate at 37°C for 3 hours.

Step 2: Internal Standard Spiking

-

Add 20 µL of IS working solution (1 ng/mL) to all samples, blanks, and calibrators.

-

Critical: Equilibrate for 15 mins to ensure IS binds to matrix proteins similarly to analytes.

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 1.5 mL MTBE (Methyl tert-butyl ether) .

-

Vortex vigorously for 5 mins (disrupts protein binding).

-

Centrifuge at 3,000 x g for 5 mins to separate phases.

-

Transfer the supernatant (organic top layer) to a clean glass tube.[6]

-

Evaporate to dryness under

gas at 40°C.

Step 4: Dansyl Derivatization

-

Reconstitute residue in 50 µL of 100 mM Sodium Bicarbonate buffer (pH 10.5).

-

Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Vortex and incubate at 60°C for 15 minutes (heating block).

-

Stop Reaction: No quench needed if injecting immediately, or dry down and reconstitute in mobile phase.

LC-MS/MS Conditions

LC Parameters:

-

System: UHPLC (Agilent 1290 or Waters Acquity).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[7]

-

Gradient:

-

0-1 min: 40% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 40% B

-

MS Source Parameters (ESI Positive):

Figure 2: Analytical Workflow

Caption: Step-by-step sample preparation workflow from raw matrix to instrument injection.

MRM Transitions & Data Analysis

Dansyl derivatives produce a dominant fragment at m/z 171 (the dimethylaminonaphthalene sulfonyl moiety). While this provides high sensitivity, it lacks specificity.[10] Therefore, retention time (RT) is the primary identifier.

Table 1: Optimized MRM Transitions (Dansyl Derivatives)

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Approx RT (min) |

| Estrone (E1) | 504.2 | 171.1 | 45 | 5.2 |

| Estradiol (E2) | 506.2 | 171.1 | 45 | 4.8 |

| Estriol (E3) | 522.2 | 171.1 | 48 | 3.5 |

| 2-OH-Estrone | 520.2 | 171.1 | 45 | 4.1 |

| 4-OH-Estrone | 520.2 | 171.1 | 45 | 4.3 |

| 16 | 520.2 | 171.1 | 45 | 3.8 |

| 2-Methoxyestrone | 534.2 | 171.1 | 45 | 5.5 |

| 4-Methoxyestrone | 534.2 | 171.1 | 45 | 5.7 |

| IS (E2- | 510.2 | 171.1 | 45 | 4.8 |

Note: RTs are system dependent. The critical pair 2-OHE1 and 4-OHE1 must be resolved by at least 0.2 min.

Validation Criteria (FDA Bioanalytical Guidelines)

-

Linearity:

over 1–1000 pg/mL.[7] -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (inter- and intra-day).[10]

-

Recovery: Matrix effect should be evaluated by comparing post-extraction spikes to neat standards. ID-MS corrects for this, but suppression >50% indicates a need for cleaner extraction (e.g., SPE).

Troubleshooting & Optimization

-

"The 171 Problem": Since all analytes share the 171 fragment, cross-talk is possible if peaks overlap.

-

Solution: Optimize the gradient slope between 4 and 6 minutes. Use a Phenyl-Hexyl column to leverage

interactions for better isomer separation.

-

-

Incomplete Derivatization:

-

High Background:

-

Dansyl chloride excess can foul the source. Consider a "cut" or divert valve to send the first 2 minutes and the end of the run (excess reagent) to waste.

-

References

-

Xu, X., et al. (2007). "Measuring estrogen metabolites in human serum and urine." Nature Protocols, 2, 1350–1355. Link

-

Faupel-Badger, J. M., et al. (2010). "Comparison of LC-MS/MS and immunoassay for the measurement of estrogen metabolites." Cancer Epidemiology, Biomarkers & Prevention, 19(1), 292-300. Link

-

Thermo Fisher Scientific. (2014). "Quantitative Analysis of Estrogens in Human Serum by LC-MS/MS." Application Note 643. Link

-

Ziegler, R. G., et al. (2015). "Estrogen metabolism and breast cancer risk."[4][9][10][11] Journal of the National Cancer Institute, 107(1). Link

-

CDC Laboratory Procedure Manual. (2015). "Estradiol and Estrone by ID-LC-MS/MS."[6][9] Method 4044. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lcms.cz [lcms.cz]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. sciex.com [sciex.com]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. longdom.org [longdom.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

HPLC separation conditions for 4-Methoxy 17beta-Estradiol-16,16,17-d3

Application Note: High-Resolution HPLC Separation of 4-Methoxy 17 -Estradiol-16,16,17-d

Executive Summary

This application note details the chromatographic isolation and analysis of 4-Methoxy 17

The primary analytical challenge addressed in this guide is the critical separation of 4-MeOE2 from its structural isomer, 2-methoxyestradiol (2-MeOE2) . While both are metabolites of estradiol mediated by Catechol-O-Methyltransferase (COMT), they exhibit distinct biological activities; 2-MeOE2 is a potent anti-angiogenic agent, whereas 4-MeOE2 has different metabolic implications. Standard C18 chemistries often fail to resolve these isomers adequately.[1] This protocol utilizes Pentafluorophenyl (PFP) stationary phase chemistry to achieve baseline resolution through

Physicochemical Context & Strategy

The Analyte

-

Compound Name: 4-Methoxy 17

-Estradiol-16,16,17-d -

Abbreviation: 4-MeOE2-d3

-

Molecular Formula: C

H -

Molecular Weight: ~305.43 g/mol (compared to 302.41 g/mol for unlabeled)

-

Key Functional Groups: Phenolic hydroxyl (C3), Methoxy (C4), Secondary hydroxyl (C17).

-

Isotope Location: Deuterium labels at positions 16, 16, and 17 (D-ring).[2]

The Separation Strategy

The separation relies on the "shape selectivity" and electron-donating/withdrawing mechanisms of the stationary phase.

-

Why not standard C18? C18 columns separate primarily based on hydrophobicity. Since 2-MeOE2 and 4-MeOE2 have identical molecular weights and very similar LogP values, they often co-elute or show significant tailing overlap on C18.

-

The PFP Advantage: Fluorinated phases (PFP) offer strong

-

Experimental Protocol

Reagents and Standards

-

Target Standard: 4-Methoxy 17

-Estradiol-16,16,17-d -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: Formic Acid (FA) or Ammonium Fluoride (for sensitivity enhancement in negative mode, though FA is standard for positive mode).

Sample Preparation (Liquid-Liquid Extraction)

Note: Estrogen metabolites are present at low pg/mL levels in serum.[3] Efficient extraction is vital.

-

Aliquot: Transfer 200 µL of serum/plasma to a glass tube.

-

Spike: Add 10 µL of 4-MeOE2-d3 internal standard working solution (e.g., 5 ng/mL in MeOH).

-

Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitate: Vortex for 2 minutes; centrifuge at 3000 x g for 5 minutes.

-

Dry: Transfer the organic (upper) layer to a clean vial; evaporate to dryness under N

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (70:30).

HPLC Conditions (Isomer Resolving Method)

| Parameter | Condition | Rationale |

| Column | Kinetex F5 (PFP) or ACE C18-PFP | PFP phase provides unique selectivity for positional isomers (2-MeO vs 4-MeO) via |

| Dimensions | 100 x 2.1 mm, 2.6 µm (or 1.7 µm) | Narrow bore for MS sensitivity; sub-3 µm particles for high efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH promotes stronger |

| Flow Rate | 0.35 mL/min | Optimal linear velocity for 2.1 mm ID columns. |

| Temp | 25°C - 30°C | Lower temperatures often enhance selectivity for steroid isomers on fluorinated phases. |

| Injection | 10 - 20 µL | Dependent on sensitivity requirements. |

Gradient Profile:

-

0.0 min: 30% B[3]

-

1.0 min: 30% B (Dwell)

-

8.0 min: 85% B (Linear Ramp)

-

8.1 min: 98% B (Wash)

-

10.0 min: 98% B

-

10.1 min: 30% B (Re-equilibration)

MS/MS Detection Parameters (ESI+)

Note: Conditions listed are for the d3-labeled standard. Transitions must be optimized for the specific instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |

| 4-MeOE2-d3 | 306.2 | 171.1 | 25 - 35 | A-ring fragment (Methoxy retained). |

| 4-MeOE2-d3 | 306.2 | 137.1 | 35 - 45 | Secondary fragment. |

| 4-MeOE2 (Unlabeled) | 303.2 | 171.1 | 25 - 35 | Quantifier transition. |

| 2-MeOE2 (Isomer) | 303.2 | 171.1 | 25 - 35 | Monitored to ensure separation. |

Critical Note on d3 Transitions: The d3 labels are on the D-ring (C16, C17). The m/z 171 fragment is typically the A-ring + C6/C7. Therefore, the fragment ion for the d3 standard often matches the unlabeled standard (m/z 171) if the D-ring is lost. This makes chromatographic separation even more critical to prevent cross-talk if the parent isolation window is wide, although the Precursor mass (306 vs 303) usually provides sufficient discrimination.

Visualizations & Logic

Isomer Separation Logic

The following diagram illustrates why PFP columns are selected over C18 for this specific application.

Caption: Mechanism of separation. PFP phases exploit the electronic differences between the 2-methoxy and 4-methoxy positions, achieving resolution where C18 fails.

Analytical Workflow

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of 2-MeO and 4-MeO | Insufficient selectivity | Switch from ACN to Methanol in mobile phase (enhances PFP effect). Lower column temperature to 20-25°C. |

| Low Sensitivity (d3 signal) | Ion suppression or poor ionization | Check ESI source voltage. Consider Dansyl Chloride derivatization (adds sensitive tag) if direct analysis LOD is insufficient. |

| Peak Tailing | Secondary silanol interactions | Ensure Mobile Phase contains 0.1% Formic Acid. Increase buffer strength slightly if using Ammonium Acetate. |

| Retention Time Shift | Deuterium Isotope Effect | d3-labeled standards may elute slightly earlier than unlabeled analytes. This is normal; ensure window covers both. |

References

-

Faupel-Badger, J. M., et al. (2010). Comparison of LC-MS/MS and GC-MS methods for the quantitation of urinary estrogens and estrogen metabolites. Cancer Epidemiology, Biomarkers & Prevention.[4] Link

-

Xu, X., et al. (2007). Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry.[3] Analytical Chemistry.[1][3][4][5][6][7][8] Link

-

Denver, N., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Analytica Chimica Acta. Link

-

Advanced Materials Technology. (n.d.).[6] Separation of Structurally Similar Steroids on HALO C18 and PFP.[6]Link

-

Thermo Fisher Scientific. (2018). Quantitative Analysis of Estrogens in Serum using LC-MS/MS.[3][4][5][9] Application Note 65231. Link

Sources

- 1. mac-mod.com [mac-mod.com]

- 2. PCI-like behavior of estradiol in MALDI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. hplc.sk [hplc.sk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]

- 9. lcms.cz [lcms.cz]

High-Recovery Sample Preparation for the Quantification of 4-Methoxyestradiol in Human Urine

An Application Note for Drug Development Professionals and Clinical Researchers

Abstract

This application note provides a comprehensive guide to the sample preparation of 4-methoxyestradiol (4-MeO-E2), a critical endogenous metabolite of estradiol, from human urine for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind each procedural step, offering detailed, field-proven protocols for enzymatic hydrolysis followed by two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This document is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible workflow for urinary steroid analysis, balancing technical depth with practical implementation.

Introduction: The Significance of 4-Methoxyestradiol

4-Methoxyestradiol (4-MeO-E2) is a naturally occurring metabolite of estradiol, formed via the intermediate 4-hydroxyestradiol (4-OH-E2) in a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT)[1]. Unlike its parent hormone, estradiol, 4-MeO-E2 has minimal affinity for estrogen receptors but exhibits potent antiangiogenic and antiproliferative properties[1]. This makes it a significant biomarker in oncology and cardiovascular research[1][2]. The ratio of 4-MeO-E2 to its precursor, the potentially genotoxic 4-OH-E2, provides crucial insights into estrogen metabolism and detoxification pathways, with a higher ratio generally associated with reduced risk for hormone-dependent cancers[2][3][4].

Urine is an ideal matrix for monitoring estrogen metabolites as it provides a non-invasive method to assess long-term hormone exposure and detoxification patterns, reflecting both Phase I and Phase II metabolic pathways[1][3][5]. However, the accurate quantification of 4-MeO-E2 in urine presents several analytical challenges that must be addressed through meticulous sample preparation.

The Analytical Challenge: Unmasking 4-Methoxyestradiol in Urine

The primary challenge in urinary steroid analysis is that most metabolites, including 4-MeO-E2, are excreted as water-soluble glucuronide and sulfate conjugates[6][7]. This conjugation, part of the body's detoxification process, renders the analytes too polar for effective retention on standard reversed-phase chromatography columns and incompatible with common extraction solvents. Therefore, a critical deconjugation step is required to liberate the parent (aglycone) steroid. Furthermore, physiological concentrations of 4-MeO-E2 can be very low, necessitating a preconcentration step to achieve the sensitivity required for accurate measurement[8][9]. The complexity of the urine matrix also introduces the risk of ion suppression or enhancement in the mass spectrometer, which can compromise analytical accuracy[10].

A robust sample preparation protocol must therefore accomplish three essential goals:

-

Deconjugation: Efficiently cleave glucuronide and sulfate bonds.

-

Purification: Remove interfering matrix components (salts, urea, pigments).

-

Concentration: Enrich the analyte to a level well above the instrument's limit of quantification.

Workflow Overview

The general workflow for preparing urine samples for 4-MeO-E2 analysis involves an enzymatic hydrolysis step followed by extraction to isolate and concentrate the liberated analyte. This purified extract is then ready for instrumental analysis.

Caption: General workflow for 4-MeO-E2 analysis in urine.

Protocol I: Enzymatic Hydrolysis of Steroid Conjugates

Causality: The covalent bonds of glucuronide and sulfate conjugates are stable under typical extraction conditions. Enzymatic hydrolysis provides a specific and gentle method to cleave these bonds without degrading the target analyte, which can occur with harsh acid hydrolysis[11]. Enzymes from Helix pomatia are commonly used as they contain both β-glucuronidase and sulfatase activity, allowing for simultaneous cleavage of both conjugate types[6][11][12]. The reaction is performed in an acidic buffer (pH 4.5-5.5) to match the optimal pH for enzyme activity[6][13]. The addition of an antioxidant like ascorbic acid is crucial to prevent the oxidation of catechol estrogens, including the 4-hydroxy precursor to 4-MeO-E2, during incubation[6][14].

Materials:

-

β-glucuronidase/arylsulfatase (e.g., from Helix pomatia, Type H-2, Sigma-Aldrich)[6]

-

Sodium Acetate Buffer (0.15 M, pH 4.6)

-

L-Ascorbic Acid

-

Deuterated internal standard (e.g., 4-MeO-E2-d3)

-

Incubator or water bath set to 37°C

Procedure:

-

Pipette 0.5 mL of urine into a clean glass tube.

-

Add 20 µL of the deuterated internal standard solution. This step is critical for correcting for analyte loss during sample processing and for variability in instrument response.

-

Prepare a fresh enzyme solution by dissolving L-ascorbic acid in the sodium acetate buffer (to a final concentration of ~5 mg/mL) and adding the β-glucuronidase/sulfatase enzyme (typically 5-10 µL per sample, providing ≥500 units of glucuronidase activity)[6].

-

Add 0.5 mL of the freshly prepared enzyme/buffer solution to the urine sample.

-

Vortex the sample gently for 10 seconds.

-

Seal the tube and incubate at 37°C. Incubation time is a critical parameter; while some protocols suggest 2-4 hours, an overnight incubation (16-20 hours) ensures complete hydrolysis, especially for stubborn conjugates[6][15].

| Parameter | Recommended Condition | Rationale |